Increased Lipophilicity (LogP 0.98) vs. Chloro Analog (LogP 0.87) and Unsubstituted Parent (LogP 0.22)
The target compound exhibits a calculated LogP of 0.98, which is 0.11 units higher than the 4-chloro analog (LogP 0.87) and 0.76 units higher than the non-halogenated congener (LogP 0.22) [1]. This difference underscores the impact of bromine substitution on molecular hydrophobicity. In chromatographic method development and biphasic reaction optimization, the 0.6–0.8 LogP increment relative to the des‑bromo compound and the 0.11 LogP increment relative to the chloro analog can significantly alter retention times and partition coefficients .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.98 (0.98332) |
| Comparator Or Baseline | 4-Chloro analog: LogP = 0.87 (0.87422); Unsubstituted analog: LogP = 0.22 (0.2208) |
| Quantified Difference | ΔLogP = +0.11 vs. chloro; ΔLogP = +0.76 vs. unsubstituted |
| Conditions | Predicted LogP values from vendor databases (Leyan, Chemsrc); consistent across multiple sources |
Why This Matters
For procurement, the higher LogP of the bromo compound indicates superior organic-phase compatibility in liquid‑liquid extractions and may favor membrane permeability in cell‑based assays, making it the preferred choice when lipophilic character is desired.
- [1] Molbase. (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1). Physicochemical data. https://qiye.molbase.cn. View Source
